2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-YL]pyridine
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Overview
Description
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a heptadec-8-ene-1-sulfinyl group attached to an oxazol-5-yl ring, which is further connected to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine involves several steps. One common synthetic route includes the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air . The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction under an argon atmosphere . This method ensures the integrity of the olefinic bond, which is crucial for the desired chemical properties of the compound.
Chemical Reactions Analysis
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include palladium complexes, which facilitate the formation of new bonds and the modification of existing functional groups . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the transformation of the sulfinyl and oxazolyl groups into other functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, it has potential applications in the study of cellular processes and the development of new drugs. In medicine, it may be explored for its therapeutic properties, particularly in the treatment of diseases that involve oxidative stress and inflammation. In industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine involves its interaction with molecular targets and pathways within cells. The sulfinyl group is known to participate in redox reactions, which can modulate cellular oxidative stress levels. The oxazolyl and pyridine rings may interact with specific enzymes and receptors, influencing various biochemical pathways. These interactions can lead to changes in cellular functions and responses, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
2-[2-(Heptadec-8-ene-1-sulfinyl)-1,3-oxazol-5-yl]pyridine can be compared with similar compounds such as 2-{2-[(Heptadec-8-en-1-yl)sulfanyl]-1,3-oxazol-5-yl}pyridine . While both compounds share similar structural features, the presence of different functional groups can lead to variations in their chemical properties and reactivity. The unique combination of the sulfinyl, oxazolyl, and pyridine groups in this compound distinguishes it from other related compounds and contributes to its specific applications and potential benefits.
Properties
CAS No. |
832077-59-5 |
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Molecular Formula |
C25H38N2O2S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-heptadec-8-enylsulfinyl-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C25H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30(28)25-27-22-24(29-25)23-19-16-17-20-26-23/h9-10,16-17,19-20,22H,2-8,11-15,18,21H2,1H3 |
InChI Key |
XWPJRTRIXUOURK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCS(=O)C1=NC=C(O1)C2=CC=CC=N2 |
Origin of Product |
United States |
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